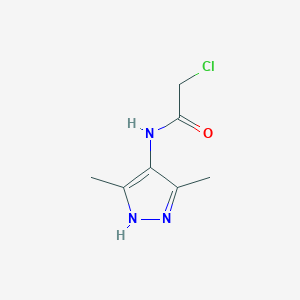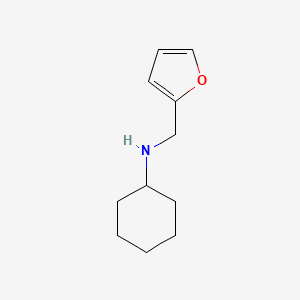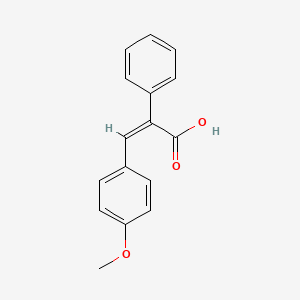
4-アミノ-2-(tert-ブチル)ピリジン
概要
説明
2-(tert-Butyl)pyridin-4-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, featuring a tert-butyl group at the second position and an amine group at the fourth position
科学的研究の応用
2-(tert-Butyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
Target of Action
The primary target of 2-(tert-Butyl)pyridin-4-amine, also known as Probe II, is the Sterol 14-alpha demethylase (CYP51) protein in Candida spp . This protein plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, the CYP51 protein, by inhibiting its function . This interaction results in the inhibition of ergosterol formation, disrupting the integrity of the fungal cell membrane and leading to cell death .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway in Candida spp . By inhibiting the CYP51 protein, 2-(tert-Butyl)pyridin-4-amine disrupts this pathway, preventing the formation of ergosterol. This disruption affects the downstream effects related to cell membrane stability and function, leading to the death of the fungal cells .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 2-(tert-Butyl)pyridin-4-amine have been analyzed in silico . .
Result of Action
The compound exhibits potent antifungal activity against Candida spp., including several multidrug-resistant strains . It has been observed to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . The compound effectively eliminates Candida spp. by inhibiting the formation of ergosterol in yeast cells at 2× MIC .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)pyridin-4-amine typically involves the introduction of the tert-butyl group and the amine group onto the pyridine ring. One common method is the alkylation of 4-aminopyridine with tert-butyl halides under basic conditions. Another approach involves the reduction of 2-(tert-butyl)pyridine-4-nitro compound using hydrogenation or other reducing agents .
Industrial Production Methods: Industrial production of 2-(tert-Butyl)pyridin-4-amine may involve large-scale alkylation reactions using tert-butyl chloride and 4-aminopyridine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol, followed by purification through crystallization or distillation .
化学反応の分析
Types of Reactions: 2-(tert-Butyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The tert-butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkyl or acyl derivatives.
類似化合物との比較
2-(tert-Butyl)pyridine: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Aminopyridine: Lacks the tert-butyl group, affecting its steric and electronic properties.
2,4-Di-tert-butylpyridine: Contains an additional tert-butyl group, leading to increased steric hindrance.
Uniqueness: 2-(tert-Butyl)pyridin-4-amine is unique due to the presence of both the tert-butyl and amine groups, which confer distinct steric and electronic properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
特性
IUPAC Name |
2-tert-butylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJHJHNACZQLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355854 | |
| Record name | 2-(tert-Butyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39919-69-2 | |
| Record name | 2-(1,1-Dimethylethyl)-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)







![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)



